



Application Notes and Protocols: SARD279 in Xenograft Models of Prostate Cancer

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Compound of Interest		
Compound Name:	SARD279	
Cat. No.:	B15544923	Get Quote

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Introduction

Selective Androgen Receptor Degraders (SARDs) represent a promising therapeutic strategy for prostate cancer, including castration-resistant prostate cancer (CRPC), by promoting the degradation of the androgen receptor (AR), a key driver of disease progression.[1] **SARD279** is a novel small molecule that operates through a "hydrophobic tagging" mechanism. It is composed of an AR ligand linked to a hydrophobic adamantyl moiety.[2] This bifunctional design allows **SARD279** to bind to the AR and induce its degradation through the ubiquitin-proteasome system.[2][3] In vitro studies have demonstrated the potential of **SARD279** to overcome resistance to conventional anti-androgen therapies.[2]

These application notes provide an overview of the mechanism of action of **SARD279** and protocols for its evaluation in both in vitro and in vivo models of prostate cancer. While specific in vivo efficacy data for **SARD279** in xenograft models is not extensively available in publicly accessible literature, this document provides a generalized protocol for such studies based on established methodologies for similar compounds.

Mechanism of Action

SARD279 induces the degradation of the androgen receptor through a process known as hydrophobic tagging. The molecule consists of an AR agonist, RU59063, linked to a hydrophobic adamantyl group.[2] This design facilitates a novel mechanism of action:

Methodological & Application

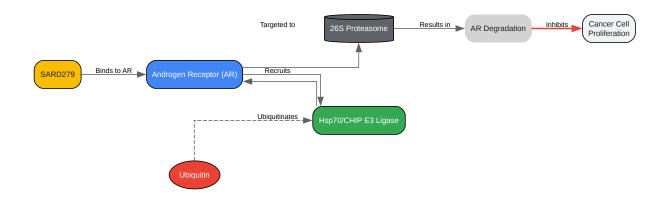




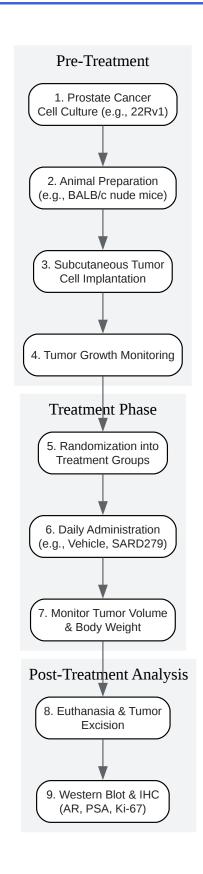
- AR Binding: The RU59063 portion of SARD279 binds to the ligand-binding domain of the androgen receptor.[2]
- Conformational Change and Misfolding Mimicry: The attached hydrophobic adamantyl tag is thought to mimic a partially misfolded protein state.[4]
- Cellular Quality Control Recognition: This altered conformation is recognized by the cell's quality control machinery, specifically involving heat shock proteins (HSPs) like Hsp70 and the associated E3 ubiquitin ligase CHIP.[3][5]
- Ubiquitination and Proteasomal Degradation: The AR, now targeted by the cellular quality control system, is ubiquitinated and subsequently degraded by the 26S proteasome.[2][3]

This degradation of the AR protein effectively blocks downstream signaling pathways that drive prostate cancer cell proliferation and survival.[2]









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